molecular formula C15H13N3O4 B1320972 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76361-14-3

1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No. B1320972
CAS RN: 76361-14-3
M. Wt: 299.28 g/mol
InChI Key: PVENCEDSKVTUAC-UHFFFAOYSA-N
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Description

The compound 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a chemical entity that appears to be a derivative of pyrimido[1,3]oxazine. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic pathways for the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-component reactions, as seen in the one-pot, four-component synthesis of 1-{[(1H-1,2,3-Triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. This method utilizes a condensation reaction of various starting materials in the presence of a copper catalyst and an ionic liquid medium, which could be adapted for the synthesis of 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be determined using techniques such as X-ray crystallography. For instance, the crystal packing of piperazine-2,5-diones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid was elucidated using this method, revealing details about hydrogen bonding and arene interactions . Such structural analysis is crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of pyrimido[1,3]oxazine derivatives can be inferred from the synthesis of pyrimido[1,6-c][1,3]oxazine and -oxazepine derivatives, which involved lithiation, chloromethylation, and cyclization reactions. These reactions demonstrate the potential for functional group transformations and ring closures that may be relevant to the synthesis and reactivity of 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the properties of structurally related compounds. For example, the crystallization behavior and supramolecular organization of piperazine-2,5-diones provide insights into the potential solid-state properties of the compound , such as solubility, melting point, and intermolecular interactions . Additionally, the electronic properties of the substituents, such as the methoxyethyl and phenyl groups, will influence the overall chemical behavior of the compound.

Scientific Research Applications

Synthesis and Reactions:

  • 1-(2-Methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione and its derivatives are involved in various synthesis and reaction processes. For example, the compound reacts with urea and thiourea derivatives to form pyrimidin-4-ones and oxazines, which are obtained in good yields. These reactions are facilitated by intermediate compounds like β-tricarbonyl compounds (Saçmacı et al., 2008).

Bioactivity and Ligand Affinity:

  • Derivatives of this compound have been evaluated for their bioactivity, particularly as ligands for alpha 1 adrenoceptors. For instance, certain pyrimidoindole derivatives with a phenylpiperazinyl alkyl side chain showed potent alpha 1 adrenoceptor affinity, indicating the potential of these derivatives in receptor-related studies (Russo et al., 1991).

Antioxidant Properties:

  • Pyrimido[4,5-d] pyrimidine derivatives, related to the core structure of 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione, have shown antioxidant properties. These compounds, synthesized using iodine catalysts, exhibit varying levels of antioxidant activity, which is significant for pharmacological and chemical studies (Cahyana et al., 2020).

Inhibitory Properties and Synthesis Methods:

  • The compound and its derivatives have been involved in the synthesis of various heterocyclic systems, which are essential in pharmacological research. For instance, the synthesis of oxazino and diazepin derivatives has been conducted for their potential as serine protease inhibitors (Player et al., 1994).

Structural and Chemical Properties:

  • The compound’s derivatives also serve as models for studying various chemical reactions and transformations, such as ring cleavage reactions with amines and ring expansion rearrangements. These reactions contribute to understanding the chemical behavior and potential applications of such compounds (Kinoshita et al., 1989); (Barton & Liu, 1997).

properties

IUPAC Name

1-(2-methoxyethyl)-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-21-8-7-18-13-11(14(19)22-15(18)20)9-16-12(17-13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVENCEDSKVTUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608753
Record name 1-(2-Methoxyethyl)-7-phenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

CAS RN

76361-14-3
Record name 1-(2-Methoxyethyl)-7-phenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76361-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyethyl)-7-phenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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